

In-depth Technical Guide to CZY43: A Novel HER3 Degradator

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Compound of Interest

Compound Name: CZY43

Cat. No.: B15610399

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Core Compound Structure and Mechanism of Action

CZY43 is a novel small-molecule degrader specifically targeting the pseudokinase HER3 (ErbB3). Structurally, **CZY43** is a hydrophobic tag degrader, a bifunctional molecule synthesized by linking the HER3 binder bosutinib with the hydrophobic tag adamantane via a linker.^[1] This design allows **CZY43** to engage with HER3 and subsequently induce its degradation.

The chemical structure of **CZY43** is represented by the following SMILES string:

```
COC1=CC(NC2=C(C=NC3=C2C=C(C(OCCCN4CCC5(CCN(CC5)CCC6(C7)C[C@@H]8C--INVALID-LINK--C6)CC4)=C3)OC)C#N)=C(C=C1Cl)Cl
```

Mechanistic studies have revealed that **CZY43** induces the degradation of HER3 through the autophagy pathway.^[1] This targeted degradation of HER3 leads to the potent inhibition of HER3-dependent signaling pathways, which are crucial for the growth and survival of certain cancer cells.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **CZY43**'s biological activity.

Table 1: In vitro HER3 Degradation

Cell Line	DC50 (nM)	Dmax (%)
SKBR3	50	>90
MCF-7	120	~85
MDA-MB-453	250	~80

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity

Cell Line	CZY43 IC50 (nM)	Bosutinib IC50 (nM)
SKBR3	85	>1000
MCF-7	210	>1000
MDA-MB-453	450	>1000

IC50: Concentration for 50% inhibition of cell proliferation.

Table 3: Inhibition of HER3 Downstream Signaling

Cell Line	Analyte	CZY43 IC50 (nM)
SKBR3	p-AKT (S473)	75
SKBR3	p-ERK1/2 (T202/Y204)	95

IC50: Concentration for 50% inhibition of phosphorylation.

Experimental Protocols

Synthesis of CZY43

The synthesis of **CZY43** involves a multi-step process starting from commercially available materials. The key steps include the synthesis of the adamantane-linker moiety followed by its conjugation to bosutinib.

Step 1: Synthesis of Adamantane-Linker

- 1-Adamantaneacetic acid is converted to its corresponding acid chloride.
- The acid chloride is then reacted with a suitable amine-containing linker, for example, N-Boc-1,3-diaminopropane, under basic conditions.
- The Boc-protecting group is subsequently removed using standard acidic conditions to yield the free amine of the adamantane-linker.

Step 2: Conjugation to Bosutinib

- Bosutinib is reacted with the adamantane-linker amine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).
- The reaction mixture is stirred at room temperature until completion, monitored by TLC or LC-MS.
- The final product, **CZY43**, is purified by column chromatography.

Western Blotting for HER3 Degradation

Protocol:

- Cell Culture and Treatment: Seed SKBR3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of **CZY43** or vehicle (DMSO) for the desired time (e.g., 24 hours).
- Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

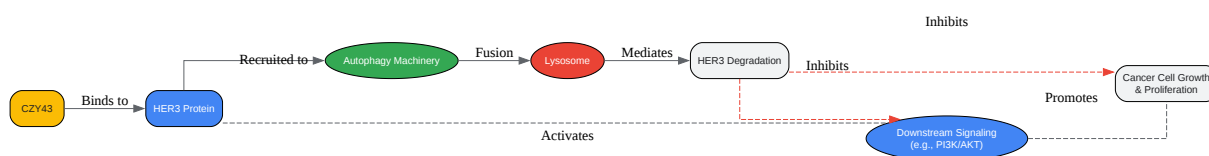
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HER3 (e.g., Cell Signaling Technology, #12708) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β -actin) as a loading control.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Quantification:** Densitometry analysis is performed using software like ImageJ to quantify the band intensities.

Cell Viability Assay (MTT Assay)

Protocol:

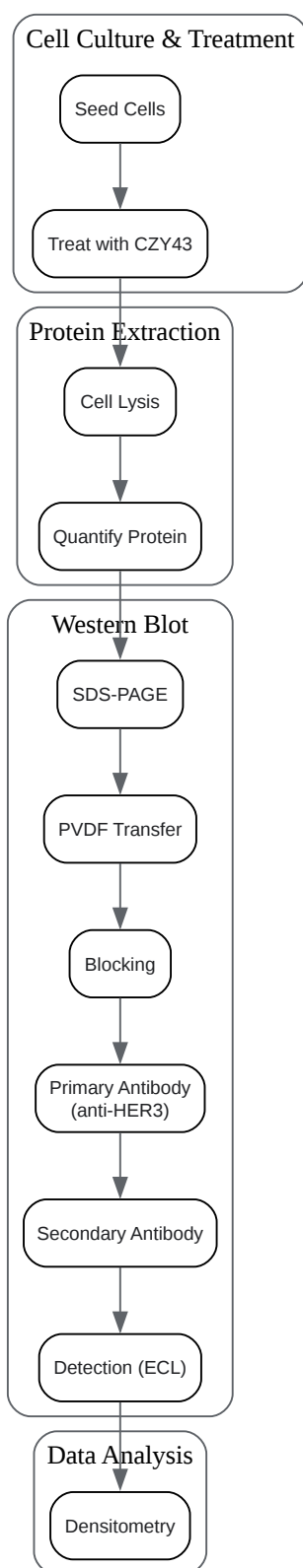
- **Cell Seeding:** Seed cancer cells (e.g., SKBR3, MCF-7) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **CZY43** or bosutinib for 72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values by non-linear regression analysis using software like GraphPad Prism.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of **CZY43** leading to HER3 degradation and inhibition of cancer cell growth.



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Caption: Experimental workflow for assessing HER3 protein degradation by Western Blotting.

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References

- 1. Discovery of CZY43 as a new small-molecule degrader of pseudokinase HER3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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